![molecular formula C11H14BrNO4S B3074943 Ethyl 3-(4-bromophenylsulfonamido)propanoate CAS No. 1024464-35-4](/img/structure/B3074943.png)
Ethyl 3-(4-bromophenylsulfonamido)propanoate
Overview
Description
Ethyl 3-(4-bromophenyl)propionate is a chemical compound with the molecular formula C11H13BrO2 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-bromophenyl)propionate, a similar compound, consists of a bromophenyl group attached to a propanoate ester . The exact structure of Ethyl 3-(4-bromophenylsulfonamido)propanoate might be different due to the presence of the sulfonamido group.Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Ethyl 3-(4-bromophenylsulfonamido)propanoate may be involved in antioxidant capacity assays, such as ABTS/PP decolorization assays. These assays are crucial for understanding the reaction pathways of antioxidants, and Ethyl 3-(4-bromophenylsulfonamido)propanoate could potentially play a role in the formation of coupling adducts or undergo oxidation without coupling. The specific reactions and their contribution to total antioxidant capacity, as well as the relevance of oxidation products, are important areas for further research (Ilyasov et al., 2020).
Neuroprotective Actions
Ethyl 3-(4-bromophenylsulfonamido)propanoate might be connected to substances with neuroprotective actions, such as ethyl ferulate. Ethyl ferulate exhibits anti-inflammatory, antioxidant, and neuroprotective activities. The potential uses of such substances in the nutraceutical and pharmaceutical industry, including ethyl ferulate or compounds with similar structures or functions, underscore the significance of understanding their pharmacological activities (Cunha et al., 2019).
Genetic Effects
Investigating the genetic effects of compounds structurally related to Ethyl 3-(4-bromophenylsulfonamido)propanoate, such as ethyl methanesulfonate, is essential. These compounds are mutagenic and carcinogenic in various genetic systems, and understanding the reaction mechanisms and potential genetic mutations or chromosome breakages caused by such substances is crucial for evaluating their safety and effects on biological systems (Sega, 1984).
Environmental Fate of Similar Compounds
Research on the environmental fate of similar compounds, such as ethyl tert-butyl ether (ETBE), may provide insights into the behavior of Ethyl 3-(4-bromophenylsulfonamido)propanoate in environmental settings. Understanding the biodegradation, transformation, and fate of such compounds in soil and groundwater can inform environmental risk assessments and bioremediation strategies (Thornton et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 3-(4-bromophenyl)propionate, suggests that it is combustible and can cause skin and eye irritation . It may also cause respiratory irritation . The safety and hazards of Ethyl 3-(4-bromophenylsulfonamido)propanoate might be different and should be determined through appropriate testing.
properties
IUPAC Name |
ethyl 3-[(4-bromophenyl)sulfonylamino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVVJIGRHKHIFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-bromophenylsulfonamido)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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